molecular formula C8H11N B3265114 N,N-Dimethyl-D6-aniline CAS No. 4019-61-8

N,N-Dimethyl-D6-aniline

Cat. No.: B3265114
CAS No.: 4019-61-8
M. Wt: 127.22 g/mol
InChI Key: JLTDJTHDQAWBAV-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-D6-aniline is a deuterated form of N,N-Dimethylaniline, an organic chemical compound. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. This compound is often used in scientific research due to its unique properties, including its role as a precursor to various dyes and its applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-D6-aniline can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. This method involves the reaction of aniline with methanol to produce N,N-Dimethylaniline, which can then be deuterated to form this compound . Another method involves the use of dimethyl ether as the methylating agent .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of pretreated catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-D6-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide for oxidation.

    Reducing agents: Lithium aluminum hydride for reduction.

    Electrophilic reagents: Nitric acid for nitration.

Major Products

The major products formed from these reactions include N,N-Dimethylaniline N-oxide, aniline, and nitro derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Dimethyl-D6-aniline involves its interaction with various molecular targets and pathways. It acts as a nucleophile in electrophilic substitution reactions and can form stable intermediates with electrophiles. Its deuterated form allows for detailed studies of reaction mechanisms and kinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-D6-aniline is unique due to its deuterium labeling, which makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This labeling provides insights into reaction mechanisms and metabolic pathways that are not easily accessible with non-deuterated compounds .

Properties

IUPAC Name

N,N-bis(trideuteriomethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTDJTHDQAWBAV-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC=CC=C1)C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-D6-aniline
Reactant of Route 2
N,N-Dimethyl-D6-aniline
Reactant of Route 3
N,N-Dimethyl-D6-aniline
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyl-D6-aniline
Reactant of Route 5
N,N-Dimethyl-D6-aniline
Reactant of Route 6
Reactant of Route 6
N,N-Dimethyl-D6-aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.